



Application Notes and Protocols for the Analytical Detection of Δ^2 -Ceftazidime in Ceftazidime

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	delta-2-Ceftazidime	
Cat. No.:	B193858	Get Quote

Introduction

Ceftazidime is a third-generation cephalosporin antibiotic widely used in the treatment of various bacterial infections. During its synthesis and storage, ceftazidime can degrade to form several impurities, with **delta-2-ceftazidime** (Δ^2 -ceftazidime) being a significant related substance. The presence of this isomer can compromise the efficacy and safety of the drug product. Therefore, robust and reliable analytical methods are crucial for the accurate detection and quantification of Δ^2 -ceftazidime in ceftazidime active pharmaceutical ingredients (APIs) and finished products.

This document provides detailed application notes and protocols for the analysis of Δ^2 -ceftazidime in ceftazidime, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods. These techniques are the cornerstone for achieving the necessary resolution to accurately quantify this impurity. [1]

Factors Influencing the Formation of Δ²-Ceftazidime

The conversion of ceftazidime to its Δ^2 -isomer is a primary degradation pathway.[1] This transformation involves the rearrangement of the double bond within the dihydrothiazine ring of the cephalosporin core.[1] Several factors can influence the rate of this isomerization:



- pH: The stability of ceftazidime is highly pH-dependent. The degradation rate is catalyzed by both acidic and basic conditions.[1] Maximum stability is generally observed in the pH range of 4.5 to 6.5.[1]
- Temperature: Elevated temperatures accelerate the degradation of ceftazidime, leading to the formation of Δ²-ceftazidime and other degradation products.[1][2][3] Reconstituted solutions are particularly susceptible to thermal degradation.[1][2][3]
- Light: Exposure to UV and visible radiation can also promote the degradation of ceftazidime.
 [1][2][3]

Analytical Methods for Δ²-Ceftazidime Detection

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed techniques for the separation and quantification of Δ^2 -ceftazidime from the parent drug and other impurities.[1][4] These methods offer high precision, reproducibility, and the ability to resolve structurally similar compounds.[4]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for the accurate determination of Δ^2 -ceftazidime. The development of such a method involves the systematic optimization of various chromatographic parameters to achieve the desired separation.[1]

Illustrative HPLC Workflow

Caption: A typical workflow for the analysis of Δ^2 -Ceftazidime in Ceftazidime using HPLC.

Experimental Protocol 1: HPLC Method

This protocol is based on a method developed for the determination of ceftazidime and its impurities.[5][6]

- Chromatographic System:
 - Column: Alltima C18 (250 mm x 4.6 mm, 5 μm)[5][6]



- Mobile Phase A: Phosphate buffer (22.6 g/L aqueous solution of ammonium dihydrogen phosphate, adjusted to pH 3.9 with 10% (v/v) phosphoric acid)[5][6]
- Mobile Phase B: Acetonitrile[5][6]
- Gradient Elution: A gradient elution program should be optimized to ensure separation of Δ^2 -ceftazidime from ceftazidime and other impurities.
- Flow Rate: 1.3 mL/min[5][6]
- Column Temperature: 35 °C[5][6]
- Detection: UV at 255 nm[5][6]
- Injection Volume: 10 μL (can be optimized)
- Sample Preparation:
 - Accurately weigh and dissolve the ceftazidime sample in a suitable diluent, such as a mixture of phosphate buffer and acetonitrile (e.g., 95:5 v/v).
 - The final concentration of the sample solution for impurity testing is typically around 1250 μg/mL.
 - Prepare a diluted standard solution of ceftazidime at a concentration of approximately 12.5 μg/mL.
 - Filter all solutions through a 0.45 μm nylon or PVDF syringe filter before injection.
- System Suitability:
 - Prepare a system suitability solution containing ceftazidime and a known amount of Δ^2 ceftazidime (or a sample known to contain the impurity).
 - \circ The resolution between the ceftazidime and Δ²-ceftazidime peaks should be not less than 2.0.



• The relative standard deviation (RSD) for replicate injections of the standard solution should be not more than 5.0%.

· Quantification:

 The amount of Δ²-ceftazidime is calculated by comparing its peak area in the sample chromatogram to the peak area of the ceftazidime standard in the diluted standard chromatogram, taking into account the respective concentrations and response factors if necessary.

Quantitative Data Summary for HPLC Methods

Parameter	Method 1[5][6]	Method 2	Method 3[7]
Column	Alltima C18 (250 x 4.6 mm, 5 μm)	Hypersil BDS C18 (250 x 4.6 mm, 5 μm)	Not Specified
Mobile Phase	Acetonitrile and Phosphate Buffer (pH 3.9)	Acetonitrile and 0.01M Ammonium Acetate	Not Specified
Flow Rate	1.3 mL/min	1.0 mL/min	Not Specified
Detection Wavelength	255 nm	255 nm	Not Specified
Linearity Range (Ceftazidime)	0.267 - 1069 μg/mL	Not Specified	Not Specified
Correlation Coefficient (r)	1.0000	Not Specified	Not Specified
Limit of Quantitation (LOQ)	3.1 ng	Not Specified	Not Specified
Limit of Detection (LOD)	0.93 ng	Not Specified	Not Specified

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers advantages over HPLC in terms of speed, resolution, and sensitivity, making it a powerful tool for impurity profiling.



Experimental Protocol 2: UPLC-MS/MS Method

This protocol is based on a UPLC-MS/MS method developed for the determination of ceftazidime.[8][9][10] While not specifically for Δ^2 -ceftazidime, the principles can be adapted for its quantification.

- Chromatographic System:
 - Column: A suitable reversed-phase UPLC column (e.g., C18, 50 x 2.1 mm, 1.8 μm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - \circ Gradient Elution: A fast gradient should be developed to separate Δ^2 -ceftazidime from ceftazidime.
 - Flow Rate: 0.3 0.5 mL/min.
 - Column Temperature: 40 °C.
 - Detection: Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
- Sample Preparation:
 - Follow a similar procedure as for the HPLC method, but potentially with higher dilution factors due to the increased sensitivity of the UPLC-MS/MS system.
 - Ensure the final diluent is compatible with the mobile phase and MS ionization.
- Quantification:
 - \circ Quantification is achieved by monitoring specific precursor-to-product ion transitions for both ceftazidime and Δ^2 -ceftazidime.
 - \circ A calibration curve should be constructed using certified reference standards of Δ^2 ceftazidime.



Quantitative Data Summary for a UPLC-MS/MS Method

Parameter	UPLC-MS/MS Method[8][9]
Linearity Range (Ceftazidime)	1.6 - 6.4 μg/mL
Correlation Coefficient (r)	0.990
Limit of Quantitation (LOQ)	0.97 μg/mL
Limit of Detection (LOD)	0.32 μg/mL
Recovery	99.36% - 100.91%

Capillary Electrophoresis (CE)

Capillary electrophoresis is another powerful technique for the impurity profiling of drugs.[11] [12][13] Micellar Electrokinetic Chromatography (MEKC), a mode of CE, has been successfully applied to the separation of ceftazidime and its related impurities, including the Δ^2 -isomer.

Experimental Protocol 3: Micellar Electrokinetic Chromatography (MEKC)

This protocol is based on a validated MEKC method for the separation and quantification of ceftazidime and its impurities.

- Electrophoretic System:
 - Capillary: Fused silica capillary.
 - Electrolyte System: 25 mM Sodium tetraborate, pH 9.2, containing 75 mM Sodium dodecyl sulfate (SDS).
 - Voltage: Optimized for separation (e.g., 20-30 kV).
 - Temperature: 25 °C.
 - Detection: UV detection at a suitable wavelength (e.g., 254 nm).
- Sample Preparation:



- Dissolve the ceftazidime sample in the electrolyte buffer to the desired concentration.
- Filter the sample through a 0.45 μm filter.
- Quantification:
 - \circ The amount of Δ^2 -ceftazidime is determined by comparing its peak area to that of a certified reference standard.

Quantitative Data for MEKC Method

Parameter	MEKC Method
Limit of Detection (LOD)	0.2 μg/mL
Limit of Quantitation (LOQ)	0.6 μg/mL

Logical Relationship of Ceftazidime and its Δ^2 -Isomer

Caption: The isomerization of Ceftazidime to its inactive Δ^2 -isomer impurity.

Conclusion

The analytical methods outlined in this document provide robust and reliable approaches for the detection and quantification of Δ^2 -ceftazidime in ceftazidime. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, speed, and available instrumentation. Proper method validation in accordance with ICH guidelines is essential to ensure the accuracy and reliability of the results obtained. Regular monitoring of Δ^2 -ceftazidime levels is critical for ensuring the quality, safety, and efficacy of ceftazidime drug products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application





- 1. delta-2-Ceftazidime | 1000980-60-8 | Benchchem [benchchem.com]
- 2. recentscientific.com [recentscientific.com]
- 3. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 4. ijnrd.org [ijnrd.org]
- 5. [Determination of ceftazidime and impurities using high performance liquid chromatography] PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. UPLC-MS/MS and Dushman reaction based spectrophotometric method for determination of Ceftazidime, an antibiotic, in medicinal formulation [scite.ai]
- 11. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade PMC [pmc.ncbi.nlm.nih.gov]
- 12. Choice of capillary electrophoresis systems for the impurity profiling of drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for the Analytical Detection of Δ²-Ceftazidime in Ceftazidime]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193858#analytical-methods-for-delta-2-ceftazidime-detection-in-ceftazidime]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com